molecular formula C5H7N3S B2788070 1-methyl-1H-pyrazole-4-carbothioamide CAS No. 1152604-87-9

1-methyl-1H-pyrazole-4-carbothioamide

Cat. No. B2788070
CAS RN: 1152604-87-9
M. Wt: 141.19
InChI Key: MLGZBUBUZQWWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-4-carbothioamide is a chemical compound with the molecular formula C5H7N3S . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-4-carbothioamide and similar compounds has been described in several studies . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . Another study described the synthesis of a series of novel pyrazole-4-carboxamides .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-4-carbothioamide has been characterized by 1H NMR, 13C NMR, and HRMS . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-pyrazole-4-carbothioamide are not extensively documented. The molecular weight is reported to be 141.19 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-methyl-1H-pyrazole-4-carbothioamide is used in the synthesis of pyrazole derivatives . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms and hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Anti-Inflammatory Applications

1-methyl-1H-pyrazole-4-carbothioamide derivatives have been synthesized and studied as COX-2 inhibitors . These compounds have shown promising results compared with celecoxib, a commonly used anti-inflammatory drug .

Antimicrobial Applications

Pyrazole derivatives, including 1-methyl-1H-pyrazole-4-carbothioamide, have been studied for their antimicrobial properties . They have shown diverse biological activities, including roles as antituberculosis and antifungal agents .

Anticancer Applications

1-methyl-1H-pyrazole-4-carbothioamide derivatives have been used in the synthesis of compounds that inhibit c-Met kinase, a target for cancer treatment .

Antidiabetic Applications

Pyrazole derivatives, including 1-methyl-1H-pyrazole-4-carbothioamide, have been studied for their antidiabetic properties .

Use in the Synthesis of Aminothiazoles

1-methyl-1H-pyrazole-4-carbothioamide is used as a reagent for the preparation of aminothiazoles, which are studied as γ-secretase modulators .

Use in the Synthesis of Amino-Pyrido-Indol-Carboxamides

This compound is also used in the synthesis of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy .

Use in the Synthesis of Pyridine Derivatives

1-methyl-1H-pyrazole-4-carbothioamide is used in the synthesis of pyridine derivatives, which are studied as TGF-β1 and active A signaling inhibitors .

properties

IUPAC Name

1-methylpyrazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGZBUBUZQWWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-4-carbothioamide

CAS RN

1152604-87-9
Record name 1-methyl-1H-pyrazole-4-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.